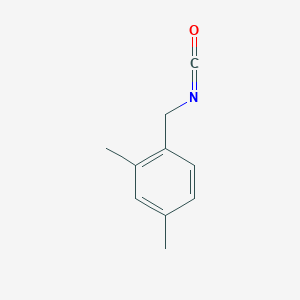

1-(isocyanatomethyl)-2,4-dimethylbenzene

Description

BenchChem offers high-quality 1-(isocyanatomethyl)-2,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(isocyanatomethyl)-2,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-3-4-10(6-11-7-12)9(2)5-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLVTMVEYQOHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261261 | |

| Record name | Benzene, 1-(isocyanatomethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-59-3 | |

| Record name | Benzene, 1-(isocyanatomethyl)-2,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56651-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(isocyanatomethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Void: A Technical Safety and Handling Guide for 2,4-Dimethylbenzyl Isocyanate

Executive Summary

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of 2,4-dimethylbenzyl isocyanate. It is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound. A critical challenge in developing this guide is the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule. To address this data gap, this guide employs a first-principles, structure-activity relationship approach. By deconstructing the molecule into its core functional components—the isocyanate group, the benzyl scaffold, and the dimethylaryl moiety—we can construct a robust and scientifically-grounded safety profile. This profile is built upon verified data from well-characterized structural analogs, ensuring that the provided protocols are rooted in established chemical safety principles and authoritative sources.

Chemical Identity and Predicted Physicochemical Properties

2,4-Dimethylbenzyl isocyanate is an aromatic isocyanate. Its structure dictates its reactivity and physical characteristics. The primary driver of its toxicological profile is the highly reactive isocyanate (-N=C=O) functional group. The benzyl structure and dimethyl substitution pattern modulate its physical properties such as volatility and solubility.

While specific experimental data for 2,4-dimethylbenzyl isocyanate is scarce, we can reliably estimate its properties by referencing its close structural analogs: benzyl isocyanate and various dimethylphenyl isocyanates.

| Property | Predicted Value / Characteristic | Rationale and Analog Data |

| Molecular Formula | C₁₀H₁₁NO | Derived from structure. |

| Molecular Weight | 161.20 g/mol | Derived from formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many liquid aromatic isocyanates. |

| Boiling Point | >200 °C (at 760 mmHg) | Benzyl isocyanate boils at ~198-202°C. The addition of two methyl groups would be expected to slightly increase the boiling point. |

| Flash Point | >110 °C | Based on analogs like 2,4-dimethoxybenzyl isocyanate (>110°C) and 3-isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (>113°C).[1][2] |

| Density | ~1.0 - 1.1 g/mL | Benzyl isocyanate has a density of ~1.06 g/mL. Aromatic isocyanates generally have densities slightly higher than water.[3] |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., toluene, THF, dichloromethane). | This is a characteristic property of all isocyanates due to the reactivity of the -NCO group.[4] |

Hazard Identification: A GHS Profile by Proxy

All isocyanates are hazardous, and in the absence of specific data, 2,4-dimethylbenzyl isocyanate must be handled with the assumption that it carries the full spectrum of hazards associated with this chemical class. The primary concerns are acute toxicity, severe irritation, and, most critically, sensitization.

Globally Harmonized System (GHS) Classification (Predicted)

This classification is synthesized from the known hazards of analogous compounds like 3,5-dimethylphenyl isocyanate and the general profile of aromatic isocyanates.[5][6][7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 or 3 | H330: Fatal if inhaled / H331: Toxic if inhaled |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (respiratory system) through prolonged or repeated exposure |

The Isocyanate Hazard Pathway

The danger of isocyanates, particularly concerning sensitization, follows a distinct progression. Initial exposure may only cause irritation, but it can prime the immune system, leading to a severe, potentially life-threatening allergic reaction upon subsequent exposures to even minute concentrations.

Caption: Logical flow from initial exposure to potential sensitization and allergic reaction.

Mechanistic Toxicology: The Reactivity of the Isocyanate Group

The toxicity of 2,4-dimethylbenzyl isocyanate is a direct consequence of the chemistry of the isocyanate (-N=C=O) functional group. The carbon atom in this group is highly electrophilic and readily attacked by nucleophiles.

Causality of Harm:

-

Reaction with Biological Macromolecules: In the body, the isocyanate group reacts with nucleophilic functional groups found in proteins, such as the amine (-NH₂) groups of lysine residues and the thiol (-SH) groups of cysteine residues. This reaction forms stable urea or thiocarbamate linkages, altering the protein's structure and function.[9]

-

Hapten Formation and Sensitization: When the isocyanate molecule covalently binds to a host protein, it acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier like a protein. The resulting isocyanate-protein adduct is recognized as foreign by the immune system. This initiates a complex immunological cascade, leading to the production of isocyanate-specific IgE antibodies.[8]

-

Elicitation of Allergic Response: Upon subsequent exposure, even to trace amounts of the isocyanate, the hapten can cross-link these IgE antibodies on the surface of mast cells and basophils. This triggers the release of inflammatory mediators (e.g., histamine, leukotrienes), causing the symptoms of an allergic reaction, such as bronchoconstriction (asthma attack), skin rashes (allergic contact dermatitis), and other systemic effects.[6]

Safe Handling and Exposure Control Protocols

Given the severe inhalation hazard and sensitizing potential, rigorous engineering controls and personal protective equipment (PPE) are mandatory. Warning properties like odor or irritation are not adequate to prevent overexposure.[8]

Mandatory Work Environment:

-

All manipulations of 2,4-dimethylbenzyl isocyanate must be performed within a certified, negative-pressure chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

-

The work area should be clearly demarcated as an "Isocyanate Hazard Zone," with access restricted to trained personnel.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure an isocyanate-specific spill kit and a neutralization solution (e.g., 5% sodium carbonate, 95% water) are readily accessible.

-

Donning PPE: Wear the following required PPE:

-

Gloves: Double-gloving is recommended. Use a chemically resistant outer glove (e.g., butyl rubber or Viton) over a standard nitrile inner glove. Thin latex gloves are not suitable.[10]

-

Eye Protection: Wear chemical splash goggles and a full-face shield. A full-face respirator provides integrated eye protection.

-

Lab Coat: A chemically resistant lab coat or apron must be worn. Ensure cuffs are tucked into the outer gloves.

-

Respiratory Protection: For any operation that could generate aerosols or vapors, a NIOSH-approved respirator is required. A full-face respirator with an organic vapor/particulate combination cartridge (e.g., Type ABEK) is the minimum requirement.[1] For higher-risk operations, a powered air-purifying respirator (PAPR) or supplied-air respirator should be used.

-

-

Aliquotting: Use a syringe or cannula for liquid transfers to minimize aerosol generation. Avoid pouring.

-

Reaction Quenching: After a reaction is complete, the unreacted isocyanate must be quenched. Slowly add a neutralizing agent (e.g., a dilute solution of ammonia or isopropanol in toluene) to the reaction vessel while stirring in the fume hood. This is an exothermic reaction.

-

Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the isocyanate using the neutralization solution.

-

Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. The delayed onset of respiratory symptoms is a key feature of isocyanate exposure.[6]

Emergency Response Decision Tree

Caption: Decision workflow for handling emergency situations involving isocyanates.

Stability and Reactivity Profile

The stability of 2,4-dimethylbenzyl isocyanate is compromised by contamination with incompatible materials, particularly water.

-

Reactivity with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO₂) gas.[4] This reaction is problematic in sealed containers, as the CO₂ evolution can lead to dangerous pressure buildup and potential container rupture.

-

Reactivity with Nucleophiles: It will react exothermically with alcohols (to form urethanes), amines (to form ureas), and strong bases. These reactions can be violent if reactants are mixed quickly and without cooling.

-

Self-Polymerization: At elevated temperatures (e.g., >170°C for some isocyanates), isocyanates can undergo self-polymerization, which can also lead to pressure buildup.[4]

-

Conditions to Avoid: Heat, flames, sparks, and moisture.

-

Incompatible Materials: Water, alcohols, amines, strong bases, strong oxidizing agents, and acids.

Disposal Considerations

Isocyanate waste is considered hazardous and must not be disposed of down the drain.

Protocol for Waste Neutralization:

-

Collect all isocyanate-containing waste (including contaminated absorbents and disposable labware) in a dedicated, clearly labeled, and unsealed container.

-

In a fume hood, slowly add the waste to a stirred, cold solution of a neutralizing agent (e.g., 5% sodium carbonate or 5% ammonium hydroxide in a water/isopropanol mixture).

-

Be aware of gas evolution (CO₂). Do not cap the container until the reaction has completely subsided (at least 48 hours).

-

Once fully neutralized, the resulting waste can be collected by institutional environmental health and safety personnel for final disposal in accordance with local, state, and federal regulations.[4]

References

-

Covestro. SAFETY DATA SHEET: MONDUR 448. [Link]

- Google Patents.

-

Kronospan. SAFETY DATA SHEET: VORAMER™ MA 5028 Isocyanate. [Link]

-

Gaco Western LLC. SAFETY DATA SHEET: ISOCYANATE COMPONENT A. [Link]

- Google Patents.

-

Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]

-

Cole-Parmer. Material Safety Data Sheet - S(-)-alpha-methylbenzyl isocyanate, 95%. [Link]

-

National Institutes of Health (NIH). How To Get Isocyanate? - A Review of Synthesis Methods. [Link]

-

Transport Canada. Isocyanates – A family of chemicals. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

The Good Scents Company. 2,4-dimethyl benzyl acetate information. [Link]

-

Chemcd. 3-isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, 2094-99-7. [Link]

-

isocyanates.org. Isocyanates: Physical & Chemical Properties. [Link]

-

PubChem. 2,4'-Diphenylmethane diisocyanate. [Link]

-

U.S. Environmental Protection Agency. Chapter 1: Isocyanates Profile: Auto Refinishing Industry. [Link]

-

Semantic Scholar. A brief overview of properties and reactions of diisocyanates. [Link]

Sources

- 1. 2,4-二甲氧苄基异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemcd.com [chemcd.com]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. kronospan.com [kronospan.com]

- 8. gaco.com [gaco.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 2,4'-Diphenylmethane diisocyanate | C15H10N2O2 | CID 62593 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on dimethylbenzyl isocyanate derivatives

An In-depth Technical Guide to Dimethylbenzyl Isocyanate Derivatives: Synthesis, Reactivity, and Advanced Applications

Introduction: A Tale of Two Isocyanates

In the vast landscape of isocyanate chemistry, dimethylbenzyl isocyanate derivatives, particularly meta-tetramethylxylene diisocyanate (m-TMXDI) and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI), represent a unique class of monomers and chemical intermediates. Their distinct molecular architecture, characterized by a tertiary aliphatic isocyanate group attached to an aromatic ring, imparts a unique reactivity profile that sets them apart from conventional aromatic or primary/secondary aliphatic isocyanates. This guide provides a comprehensive exploration of these molecules, from their fundamental synthesis and reactivity to their application in high-performance polymers and their emerging potential in the realm of drug development.

The core of their uniqueness lies in the sterically hindered isocyanate function. The α,α-dimethyl substitution significantly moderates the reactivity of the NCO group, a feature that is not a limitation but a critical advantage in many processes.[1] This reduced reactivity, especially towards water, and the hindrance of common side reactions like allophanate formation, allows for processing at higher temperatures and results in prepolymers with lower viscosity and narrower molecular weight distributions.[1] Furthermore, m-TMI possesses a vinyl group, offering a second, orthogonal reactive site for polymerization, making it a powerful tool for creating functional polymers and complex macromolecular structures.[2][3]

This document will serve as a technical resource for researchers and professionals, elucidating the causality behind experimental choices and grounding all claims in authoritative references.

PART 1: Synthesis and Derivatization Strategies

The synthesis of the core α,α-dimethylbenzyl isocyanate structure and its subsequent derivatization are central to harnessing its potential.

Core Synthesis: From Halide to Isocyanate

While the industrial synthesis of most isocyanates relies on the phosgenation of amines, a notable alternative route for α,α-dimethylbenzyl isocyanates involves the reaction of the corresponding α,α-dimethylbenzyl halide with an alkali metal cyanate.[4] This method avoids the use of highly toxic phosgene.

The primary challenge in this synthesis is the propensity of the tertiary halide to undergo elimination (intramolecular dehydrohalogenation) to form an olefin, especially in the presence of heat or basic conditions.[4] The innovation lies in performing the reaction under anhydrous conditions in an aprotic solvent with a suitable catalyst to favor the desired substitution reaction over elimination.[4]

Illustrative Synthetic Workflow:

Caption: Dual reactivity pathways of m-TMI.

PART 2: Mechanistic Insights and Structure-Property Relationships

Understanding the "why" behind the behavior of dimethylbenzyl isocyanates is crucial for their effective application.

The Steric Hindrance Effect

The tertiary nature of the isocyanate group is the single most important structural feature.

-

Reduced Reactivity: Compared to aromatic isocyanates (like MDI or TDI) and primary aliphatic isocyanates (like HDI), TMXDI exhibits lower reactivity. [1]This allows for better control over the reaction kinetics, which is especially important in producing prepolymers. [5]* Suppression of Side Reactions: At elevated temperatures (often required to drive polyurethane reactions), traditional isocyanates can form allophanate and biuret cross-links. The steric bulk around TMXDI's NCO group significantly hinders these side reactions, even at temperatures around 125°C. [1]This leads to products with higher linearity, lower viscosity, and improved stability. [1]* Water Insensitivity: The reduced reactivity extends to reactions with water, making TMXDI more stable in environments with trace moisture compared to other isocyanates.

| Feature | TMXDI (Tertiary Aliphatic) | MDI (Aromatic) | HDI (Primary Aliphatic) |

| Reactivity | Low | High | Medium |

| Allophanate Formation | Very Low / Hindered [1] | Prone at >100°C | Prone at >100°C |

| Prepolymer Viscosity | Low [1] | High | Medium |

| Adhesion to Non-Polar Substrates | Excellent (due to aromatic ring) [6] | Good | Fair |

| UV Stability | Excellent (aliphatic NCO) | Poor (aromatic NCO) | Excellent (aliphatic NCO) |

| Table 1: Comparative Properties of Diisocyanates |

Physicochemical and Spectroscopic Data

Accurate characterization is essential for quality control and reaction monitoring.

| Property | m-TMI | m-TMXDI |

| Molecular Formula | C13H15NO [7] | C14H16N2O2 |

| Molecular Weight | 201.26 g/mol [7] | 244.29 g/mol |

| Boiling Point | 268-271 °C [3] | ~310 °C |

| Density (25°C) | 1.018 g/mL [3] | 1.055 g/mL |

| Refractive Index (n20/D) | 1.53 [3] | 1.52 |

| Appearance | Clear Liquid [3] | Clear Liquid |

| Table 2: Physicochemical Properties of m-TMI and m-TMXDI |

Spectroscopic Characterization:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The most direct method for monitoring isocyanate reactions. The N=C=O stretch appears as a strong, sharp band around 2270-2250 cm⁻¹ . The disappearance of this peak is indicative of complete reaction. The formation of a urethane linkage introduces C=O (amide I) and N-H bands around 1700 cm⁻¹ and 3300 cm⁻¹, respectively.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final derivatives. The methyl protons of the C(CH₃)₂ group provide a distinct singlet in the ¹H NMR spectrum.

PART 3: Advanced Applications and Protocols

The unique properties of dimethylbenzyl isocyanates enable their use in a range of high-value applications.

Application in Polymer Science

TMXDI is a key building block for high-performance polyurethanes, particularly solvent-free polyurethane dispersions (PUDs). [6]Its aliphatic nature provides excellent UV stability, while the aromatic ring enhances adhesion to various substrates. [6] TMI is used to create functional oligomers and polymers. For example, reacting TMI with a methacrylate monomer can produce an oligomer with both a pendant isocyanate group and a polymerizable methacrylate group, a valuable building block for complex resins. [3]

Potential in Drug Development and Bioconjugation

The controlled reactivity of the isocyanate group makes it a candidate for bioconjugation—the process of linking molecules to proteins, antibodies, or other biomolecules. [8]In the context of Antibody-Drug Conjugates (ADCs), a linker molecule connects a potent cytotoxic drug to an antibody that targets cancer cells. [9] Conceptual Application: A derivative of TMI or TMXDI could serve as a novel linker component. The isocyanate group can react with a nucleophilic side chain on an antibody (e.g., the ε-amino group of lysine) to form a stable urea bond. The other end of the molecule could be functionalized to attach the drug payload. The moderated reactivity of the tertiary isocyanate could potentially offer more controlled conjugation conditions compared to highly reactive linkers.

Caption: Conceptual use of a TMI/TMXDI derivative as a linker in an ADC.

Experimental Protocols

Protocol 1: Synthesis of a Urea Derivative from m-TMI

This protocol describes the reaction of m-TMI with a primary amine, a fundamental reaction for creating derivatives for screening or other applications.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add m-TMI (1.05 eq) to the stirred solution at room temperature.

-

Scientist's Note: A slight excess of isocyanate ensures complete consumption of the amine. The reaction is typically exothermic; for larger scales, cooling in an ice bath may be necessary.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using FT-IR. Take a small aliquot, spot it on a salt plate, and acquire a spectrum. The reaction is complete upon the disappearance of the sharp isocyanate peak at ~2260 cm⁻¹.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification: The resulting urea derivative is often a solid that can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Analytical Characterization by HPLC

Isocyanates are highly reactive and cannot be analyzed directly by HPLC. They must first be derivatized. A common method uses 1-(2-methoxyphenyl)piperazine (MPP) to form a stable urea derivative that can be detected by UV. [10][11]

-

Sample Preparation: Collect the sample (e.g., from an air sample impinger or a reaction mixture) in a solution of the derivatizing agent, such as MPP in acetonitrile. [11]2. Derivatization: Allow the reaction to proceed to completion to ensure all isocyanate has been converted to the stable urea derivative.

-

Calibration: Prepare a series of calibration standards using a pure, synthesized derivative of the isocyanate of interest (e.g., TMI-MPP urea) at known concentrations (e.g., 0.5 to 50 ng/µL). [12]4. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water/buffer.

-

Detection: UV detector (set to the absorbance maximum of the derivative) and/or Mass Spectrometry (MS) for confirmation. [12]5. Quantification: Analyze the samples and quantify the amount of the isocyanate derivative by comparing the peak area to the calibration curve generated from the standards.

-

Conclusion

Dimethylbenzyl isocyanate derivatives, particularly TMI and TMXDI, offer a compelling combination of properties driven by their unique sterically hindered tertiary isocyanate structure. This feature translates into significant processing advantages in polymer chemistry, leading to high-performance materials with excellent stability and adhesion. [1][6]While their role in polymer science is well-established, their potential as specialized reagents in fine chemical synthesis and bioconjugation presents an exciting frontier for future research. The principles of controlled reactivity and orthogonal functionalization embodied by these molecules ensure their continued relevance and application in advanced material and life sciences.

References

- poliuretanos. (n.d.). 1.2.3 - Commercial Isocyanates.

-

Fent, K. W., & D'Arcy, J. (2012). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]

- US Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.

- Toray Industries. (1978). Process for preparing α, α-dimethylbenzyl isocyanates. Google Patents.

- Streicher, R. P., & Arnold, J. E. (1999). Isocyanate derivatizing agent and methods of production and use. Google Patents.

-

Cassinelli, M. E., et al. (2002). Selecting Isocyanate Sampling and Analytical Methods. CDC Stacks. Retrieved from [Link]

-

Marcali, K. (1957). Determination of Organic Isocyanates of Isothiocyanates. Analytical Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenyl isocyanate. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-ISOPROPENYL-.ALPHA.,.ALPHA.-DIMETHYLBENZYL ISOCYANATE. Retrieved from [Link]

- Rhone-Poulenc Chimie. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

Grammer, L. C., Shaughnessy, M. A., & Davis, R. A. (1993). Exposure to TMXDI (meta) aliphatic isocyanate and TMI (meta) unsaturated aliphatic isocyanate. Clinical and immunological evaluation of 96 workers. Journal of Occupational Medicine, 35(3), 287-290. Retrieved from [Link]

-

Singh, S., et al. (2023). Bio-Conjugated Metallic Complexes in Drug Design. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

BDMAEE. (2023). Applications of TEMED in the pharmaceutical industry to accelerate drug development processes. Retrieved from [Link]

-

Zaverkina, M. A., et al. (2006). Kinetics of diisocyanate reactions with chain-extending agents. Polymer Science, Ser. A, 48(4), 382-387. Retrieved from [Link]

-

Wang, C., et al. (2021). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. ResearchGate. Retrieved from [Link]

-

Milu, M. H. (2023). Reactivity and Functionalization of 2,6-TDI (Isocyanate) with PEG and PPG Polymers on MALDI. ResearchGate. Retrieved from [Link]

-

Sestito, S., et al. (2024). Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. MDPI. Retrieved from [Link]

-

Sutar, P. K., & Mahanwar, P. A. (2014). Effect of Reaction Time on the Synthesis and Properties of Isocyanate Terminated Polyurethane Prepolymer. International Journal of Engineering Research & Technology. Retrieved from [Link]

-

Strop, P., et al. (2013). Site-Specific Trastuzumab Maytansinoid Antibody-Drug Conjugates with Improved Therapeutic Activity through Linker and Antibody Engineering. Molecular Cancer Therapeutics. Retrieved from [Link]

Sources

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. 3-ISOPROPENYL-ALPHA,ALPHA-DIMETHYLBENZYL ISOCYANATE | 2094-99-7 [chemicalbook.com]

- 3. 3-异丙烯基-α,α-二甲基苄基异氰酸酯 contains ≤200 ppm BHT as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Urethane Specialties / TMXDI | Technologies | Allnex - allnex [allnex.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ijper.org [ijper.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

Methodological & Application

Application Note: Protocol for Reacting 1-(Isocyanatomethyl)-2,4-dimethylbenzene with Amines

Abstract & Introduction

This application note details the protocol for the synthesis of unsymmetrical ureas by reacting 1-(isocyanatomethyl)-2,4-dimethylbenzene (CAS: 56651-59-3) with primary or secondary amines.

The urea linkage (

Key Chemical Properties

| Property | Data |

| Chemical Name | 1-(Isocyanatomethyl)-2,4-dimethylbenzene |

| Synonyms | 2,4-Dimethylbenzyl isocyanate |

| CAS Number | 56651-59-3 |

| Molecular Weight | 161.20 g/mol |

| Physical State | Liquid (typically) |

| Reactivity Class | Electrophile (Isocyanate) |

| Storage | 2–8°C, under inert gas (Argon/Nitrogen) |

Chemical Safety & Handling (Critical)

WARNING: Isocyanates are powerful sensitizers. Strict adherence to safety protocols is mandatory to prevent occupational asthma and contact dermatitis.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE:

-

Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is recommended.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with organic vapor cartridges.

-

Eyes: Chemical splash goggles.

-

-

Moisture Sensitivity: Isocyanates react rapidly with water to form unstable carbamic acids, which decarboxylate to form amines. These amines then react with the remaining isocyanate to form symmetrical urea dimers (a common impurity). All solvents must be anhydrous.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group. This non-reversible addition forms the stable urea linkage.

Figure 1: Mechanism of urea formation via nucleophilic addition. Note the competitive hydrolysis pathway (red dotted lines) that must be suppressed by anhydrous conditions.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Manual)

Best for: Synthesis of single compounds (10 mg to 5 g scale).

Materials

-

Reactant A: 1-(Isocyanatomethyl)-2,4-dimethylbenzene (1.0 equiv).

-

Reactant B: Amine (1.0 – 1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Only required if the amine is supplied as a salt (e.g., HCl salt).

Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Amine Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If using an amine salt, add TEA (1.5 mmol) and stir for 10 mins to liberate the free base.

-

-

Addition: Cool the solution to

(ice bath). Add 1-(isocyanatomethyl)-2,4-dimethylbenzene (1.0 mmol) dropwise via syringe.-

Rationale: Cooling prevents uncontrolled exotherms, though benzyl isocyanates are generally less reactive than phenyl isocyanates.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress by TLC (typically 50% EtOAc/Hexane) or LC-MS. The isocyanate spot should disappear.

-

-

Workup (Choice of two paths):

-

Path 1 (Precipitation): If the product precipitates (common in non-polar solvents), filter the solid and wash with cold hexanes.

-

Path 2 (Extraction): If soluble, dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted amine), then saturated

, and finally Brine. Dry over

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography if necessary.

Method B: High-Throughput Parallel Synthesis (Automated/Library)

Best for: Generating libraries of 20–100 analogs for SAR studies.

Materials

-

Scavenger Resin: Polymer-supported Trisamine (to scavenge excess isocyanate) or Polymer-supported Isocyanate (to scavenge excess amine).

-

Format: 96-well deep-well blocks or reaction vials.

Procedure (Excess Isocyanate Strategy)

-

Stoichiometry: Use 1.2 equiv of 1-(isocyanatomethyl)-2,4-dimethylbenzene and 1.0 equiv of Amine.

-

Rationale: Driving the reaction to completion ensures all amine is consumed, leaving only urea and excess isocyanate.

-

-

Reaction: Combine reactants in anhydrous DCM (1 mL per well) and shake at RT for 16 hours.

-

Scavenging: Add Polymer-supported Trisamine resin (3.0 equiv relative to excess isocyanate). Shake for 4 hours.

-

Mechanism:[1] The resin-bound amine reacts with the excess isocyanate to form a resin-bound urea.

-

-

Filtration: Filter the reaction mixture to remove the resin.

-

Isolation: Evaporate the solvent (Genevac or SpeedVac). The residue is typically the pure urea product (>90% purity).

Workflow Visualization

Figure 2: Decision tree for synthesis and workup selection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitate in Reaction | Symmetrical urea formation (Dimer) | Ensure solvents are strictly anhydrous. Check inert gas lines for moisture. |

| Low Yield | Amine salt not neutralized | Ensure at least 1.0 equiv of TEA/DIPEA is added if using amine HCl salts. |

| Unreacted Isocyanate | Slow kinetics (steric hindrance) | Heat to |

| Oily Product | Residual solvent or impurities | Triturate with diethyl ether or hexanes to induce crystallization. |

References

-

Sigma-Aldrich. 1-(Isocyanatomethyl)-2,4-dimethylbenzene Product Page (CAS 56651-59-3).Link(Note: General catalog search for CAS 56651-59-3).

-

PubChem. Isocyanate Reactivity and Safety Data. National Library of Medicine. Link

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

-

BenchChem. Safety Precautions for Working with Aromatic Isocyanates.Link (General safety protocols for isocyanates).

Sources

Application Notes and Protocols for the Catalytic Alcoholysis of 2,4-Dimethylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbamate Synthesis from 2,4-Dimethylbenzyl Isocyanate

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of organic synthesis, with wide-ranging applications from the production of polyurethanes to the synthesis of fine chemicals and pharmaceuticals.[1][2] 2,4-Dimethylbenzyl isocyanate is a valuable building block in this context, as the resulting carbamate moiety can be found in a variety of biologically active molecules. The benzyl group, with its specific substitution pattern, can influence the steric and electronic properties of the final product, making the controlled and efficient synthesis of its carbamate derivatives a topic of significant interest.[3][4]

This document provides a comprehensive guide to the catalytic conditions for the alcoholysis of 2,4-dimethylbenzyl isocyanate. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to select the appropriate catalyst, execute the reaction efficiently, and monitor its progress to achieve high yields of the desired carbamate product.

Understanding the Reaction Mechanism

The alcoholysis of an isocyanate is fundamentally a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group (-N=C=O).[2] This reaction can proceed without a catalyst, but it is often slow. Catalysts are employed to accelerate the reaction by activating either the isocyanate or the alcohol.[5]

The generally accepted mechanism involves the nucleophilic attack of the alcohol across the N=C bond of the isocyanate.[1][2] Theoretical and experimental studies suggest that multiple alcohol molecules can be involved in the transition state, acting as a proton shuttle.[1][2]

Catalysts can be broadly categorized into two main types: metal-based catalysts and organocatalysts. The choice of catalyst will depend on the desired reaction rate, selectivity, and tolerance to other functional groups.

Catalyst Selection for the Alcoholysis of 2,4-Dimethylbenzyl Isocyanate

The selection of a suitable catalyst is critical for the successful synthesis of carbamates from 2,4-dimethylbenzyl isocyanate. The following table summarizes the characteristics of common catalysts used for isocyanate alcoholysis.

| Catalyst Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | Lewis acidic tin center activates the isocyanate group towards nucleophilic attack.[6] | High activity, effective for both primary and secondary alcohols.[6] | Toxicity concerns, potential for side reactions like hydrolysis.[6] |

| Bismuth Compounds | Bismuth neodecanoate, Bismuth octoate | Similar to organotins, the Lewis acidic bismuth activates the isocyanate. | Lower toxicity than organotins, good activity.[7] | Can be sensitive to moisture, potentially leading to side reactions.[7] |

| Zinc Compounds | Zinc octoate, Zinc neodecanoate | Lewis acid catalysis. | Often used in combination with other catalysts to balance reactivity.[7] | Generally lower activity compared to tin or bismuth catalysts.[7] |

| Zirconium Compounds | Zirconium chelates | Believed to proceed via an insertion mechanism, activating the hydroxyl group.[6] | High reaction rates, selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6] | Can be more expensive than traditional catalysts. |

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Base catalysis; activates the alcohol by deprotonation, increasing its nucleophilicity.[8][9] | Readily available, effective for aromatic isocyanates.[8] | Can have a strong odor, may promote side reactions like trimerization.[9] |

| Guanidines/Amidines | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Strong organic bases that activate the alcohol. | High catalytic activity, metal-free. | Can also catalyze the isocyanate-water reaction. |

| N-Heterocyclic Carbenes (NHCs) | e.g., 1,3-Di-tert-butylimidazol-2-ylidene | Nucleophilic catalysis; NHC attacks the isocyanate to form a reactive intermediate. | Very high activity, metal-free. | Can be sensitive to air and moisture. |

| Phosphonic Acids | Phenylphosphonic acid derivatives | Acid catalysis; activates the isocyanate by protonation. | Can be more selective than basic organocatalysts. | May require higher catalyst loading compared to metal catalysts. |

Experimental Protocols

The following protocols provide a general framework for the catalytic alcoholysis of 2,4-dimethylbenzyl isocyanate. Researchers should optimize the reaction conditions (temperature, solvent, catalyst loading) for their specific alcohol and desired outcome.

General Considerations:

-

Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous. Isocyanates are highly reactive towards water, which can lead to the formation of urea byproducts.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Safety Precautions: Isocyanates are sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Metal-Catalyzed Alcoholysis (Example with Dibutyltin Dilaurate - DBTDL)

Materials:

-

2,4-Dimethylbenzyl isocyanate

-

Alcohol (e.g., ethanol, isopropanol)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Heating mantle or oil bath with temperature control

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add 2,4-dimethylbenzyl isocyanate (1.0 eq) and the desired alcohol (1.0 - 1.2 eq).

-

Add anhydrous solvent to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

-

Stir the mixture at room temperature.

-

Using a syringe, add the DBTDL catalyst (typically 0.01 - 0.1 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature.

-

The product can be purified by standard techniques such as column chromatography or recrystallization.

Protocol 2: Organocatalyzed Alcoholysis (Example with DABCO)

Materials:

-

2,4-Dimethylbenzyl isocyanate

-

Alcohol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous solvent

-

Reaction vessel and accessories as in Protocol 1

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Add DABCO (typically 1-10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

-

Workup and purification are performed as described in Protocol 1.

Monitoring the Reaction

The progress of the alcoholysis reaction can be monitored by several techniques:

-

Infrared (IR) Spectroscopy: This is a convenient method to follow the disappearance of the strong isocyanate stretching band around 2250-2275 cm⁻¹.[8][10]

-

Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting materials and the formation of the carbamate product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics, HPLC is a powerful tool.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic signals for the carbamate product and the disappearance of the isocyanate starting material.

Visualization of the Catalytic Process

Catalytic Cycle for Isocyanate Alcoholysis

The following diagram illustrates a generalized catalytic cycle for the Lewis acid-catalyzed alcoholysis of an isocyanate.

Caption: Generalized catalytic cycle for Lewis acid-catalyzed alcoholysis.

Experimental Workflow

This diagram outlines the typical workflow for conducting and analyzing the catalytic alcoholysis of 2,4-dimethylbenzyl isocyanate.

Sources

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. poliuretanos.net [poliuretanos.net]

- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. wernerblank.com [wernerblank.com]

- 7. researchgate.net [researchgate.net]

- 8. turkchem.net [turkchem.net]

- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. US4081472A - Process for preparation of aromatic isocyanates - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 2,4-Dimethylbenzyl Isocyanate

Welcome to the Technical Support Center for 2,4-Dimethylbenzyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive compound. Our goal is to provide you with the expertise and practical solutions to prevent dimerization and ensure the integrity of your material for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've observed a loss of reactivity in my 2,4-dimethylbenzyl isocyanate over time. What is the likely cause?

The most probable cause is the self-dimeization of the isocyanate. Isocyanates, particularly aromatic ones, are susceptible to dimerization, forming a uretidione ring structure. This dimer is significantly less reactive than the monomeric isocyanate and can compromise your downstream applications. The reaction is accelerated by elevated temperatures.

Additionally, isocyanates are highly sensitive to moisture.[1][2] Any ingress of water into your storage container will lead to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO2). The newly formed amine will rapidly react with another isocyanate molecule to form a stable, insoluble polyurea precipitate.[1][3] This not only reduces the concentration of your desired reagent but can also introduce insoluble impurities into your reaction mixture.

Q2: What are the optimal storage conditions to prevent the dimerization of 2,4-dimethylbenzyl isocyanate?

To minimize dimerization and degradation, proper storage is critical. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[4][5] | Lower temperatures significantly slow down the rate of dimerization. Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing. |

| Atmosphere | Dry, inert gas (Nitrogen or Argon)[1][6] | Purging the headspace of the storage container with an inert gas displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque container | Prevents the ingress of atmospheric moisture and protects the compound from light, which can potentially catalyze degradation. |

| Moisture | Strict exclusion of water[1][2][3] | Moisture leads to the irreversible formation of polyurea byproducts. |

Q3: I've noticed solid precipitates in my stock of 2,4-dimethylbenzyl isocyanate. What are they and is the material still usable?

The solid precipitates are likely polyurea, formed from the reaction of the isocyanate with moisture.[1][3] The presence of these solids indicates that the material has been compromised. It is strongly recommended to discard the reagent, as the purity is no longer guaranteed and the presence of insoluble matter can interfere with your experiments.

Q4: Are there any chemical inhibitors I can add to prolong the shelf-life of 2,4-dimethylbenzyl isocyanate?

Yes, chemical stabilization is a common practice for storing isocyanates. The choice of stabilizer depends on the specific isocyanate and its intended application. For aromatic isocyanates, two common classes of stabilizers are:

-

Acidic Oxides: Small amounts of normally gaseous acidic oxides, such as carbon dioxide or sulfur dioxide (0.01 to 1.0 weight percent), can be dissolved in the liquid isocyanate to improve storage stability without affecting its reactivity in polyurethane formation.[7]

-

Phenolic Compounds: Phenols, such as phenol itself or sterically hindered phenols like 2,6-di-tert-butyl-p-cresol, have been shown to be effective in suppressing both discoloration and self-polymerization of isocyanates, including benzyl isocyanate.[8][9] A typical concentration range for phenol is 10-5000 ppm.[9]

It is crucial to note that the addition of any stabilizer should be carefully considered and may require removal before use in certain sensitive applications.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Increased Viscosity or Gel Formation | Significant dimerization or polymerization has occurred. | The product is no longer viable. Dispose of the material safely and review storage and handling procedures. |

| Low Yields in Reactions | The isocyanate has partially degraded due to improper storage, leading to a lower concentration of the active compound. | Test the purity of the isocyanate stock. If degradation is confirmed, use a fresh, unopened vial for your reaction. |

| Cloudy Appearance | Contamination with moisture, leading to the formation of insoluble polyurea.[1] | The material is likely compromised. It is best to discard it to avoid introducing impurities into your experiment. |

Visualizing the Chemistry of Dimerization and Prevention

To better understand the processes affecting the stability of 2,4-dimethylbenzyl isocyanate, the following diagrams illustrate the key chemical reactions and a recommended workflow for proper storage.

Caption: Recommended workflow for storing isocyanate.

Experimental Protocols

Protocol 1: Quantification of Dimer Formation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of isocyanate dimerization. It is based on derivatization of the isocyanate monomer, which allows for stable and detectable products. This method may require optimization for your specific instrumentation and application.

1. Materials and Reagents

-

2,4-Dimethylbenzyl isocyanate sample

-

1-(2-Pyridyl)piperazine (1,2-PP) or similar derivatizing agent

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV or MS detector

2. Preparation of Derivatizing Agent Solution

-

Prepare a 0.1 mg/mL solution of 1-(2-pyridyl)piperazine in acetonitrile.

3. Sample Preparation and Derivatization

-

Accurately weigh approximately 10 mg of the 2,4-dimethylbenzyl isocyanate sample into a 10 mL volumetric flask.

-

Add the derivatizing agent solution to the flask, ensuring an excess of the derivatizing agent.

-

Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of the isocyanate monomer.

-

Dilute the solution to the mark with acetonitrile.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example)

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 50% B to 90% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm or MS detection.

5. Analysis

-

Inject the derivatized sample onto the HPLC system.

-

The unreacted isocyanate will be derivatized and appear as a distinct peak. The dimer will not react with the derivatizing agent and will elute as a separate peak.

-

Quantification can be achieved by creating a calibration curve with a known standard of the derivatized monomer. The percentage of dimer can be estimated by comparing the peak area of the dimer to the total peak area of all related species.

References

- Borchers. (2022, September 7).

- Tri-iso. Moisture Scavengers | Polyurethane and Polyureas.

- Google Patents. (n.d.).

- ResinLab. (2021, March 16).

- IDI Distributors. (2014, February 28).

- Sigma-Aldrich.

- Analysis of Isocyanates Liquid Chrom

- Cambridge Safety. (n.d.).

- Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-(-)

- Academia.edu.

- BenchChem. (2025).

- BASF. (2019). MDI Handbook.

- Google Patents. (n.d.).

- Apollo Scientific. (n.d.).

- IChemE. (n.d.).

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (n.d.). Determination of complex mixtures of airborne isocyanates and amines Part 5.

- American Chemical Society. (n.d.). A Kinetic Study of the Dimerization of Phenyl Isocyanate. Journal of the American Chemical Society.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Cargo Handbook. (n.d.).

- SONGWON Industrial Group. (n.d.).

- SpringerLink. (2020, June 24).

- Sigma-Aldrich. (n.d.).

- European Patent Office. (n.d.).

- Akdeniz Chemson. (n.d.). Co-Stabilizers.

- ACS Publications. (n.d.).

- Google Patents. (n.d.).

- ScienceDirect. (n.d.). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobr.

- PubMed. (2018, May 28).

- Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

- The Good Scents Company. (n.d.). 2,4-dimethyl benzyl alcohol, 16308-92-2.

- Analysis of Isocyanates Liquid Chrom

Sources

- 1. resinlab.com [resinlab.com]

- 2. icheme.org [icheme.org]

- 3. Moisture scavenger for reduced defects in polyurethanes [borchers.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2,4-Dimethoxybenzyl isocyanate 96 93489-13-5 [sigmaaldrich.com]

- 6. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 7. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]

- 8. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylbenzyl Isocyanate

Welcome to the technical support center for the synthesis of 2,4-dimethylbenzyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for the multi-step synthesis starting from m-xylene. Our focus is on maximizing yield and purity through a comprehensive understanding of the reaction mechanisms and potential pitfalls.

I. Overview of the Synthetic Pathway

The synthesis of 2,4-dimethylbenzyl isocyanate from m-xylene is a two-step process. The first step is a Friedel-Crafts alkylation, specifically a chloromethylation, to produce 2,4-dimethylbenzyl chloride. The second step involves the conversion of this benzyl chloride intermediate into the target isocyanate, typically via nucleophilic substitution with a cyanate salt. Each step presents unique challenges that can impact the overall yield and purity of the final product.

purification methods for crude 1-(isocyanatomethyl)-2,4-dimethylbenzene

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of crude 1-(isocyanatomethyl)-2,4-dimethylbenzene. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the complexities of isocyanate purification. This guide is structured to address your challenges in a direct, question-and-answer format, moving from foundational knowledge to specific troubleshooting scenarios.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding crude 1-(isocyanatomethyl)-2,4-dimethylbenzene, providing the essential context for successful purification.

Question: What are the typical impurities in my crude 1-(isocyanatomethyl)-2,4-dimethylbenzene, and where do they come from?

Answer: The impurity profile of your crude product is intrinsically linked to its synthesis route. The most common industrial synthesis involves the phosgenation of the corresponding amine (2,4-dimethylbenzylamine).[1][2]

Key impurities to anticipate include:

-

Residual Solvents: The synthesis is often carried out in solvents like chlorobenzene or dichlorobenzene, which must be removed.[3]

-

Unreacted Precursors & Reagents: Residual 2,4-dimethylbenzylamine, phosgene, and hydrogen chloride can persist in the crude mixture.[1][2]

-

Thermally-Induced Byproducts: Isocyanates are thermally sensitive. At elevated temperatures, they can self-react to form oligomers such as dimers (uretdiones), trimers (isocyanurates), and carbodiimides, or even higher-order polymers.[2] These are often high-boiling, non-evaporable residues.

-

Hydrolysis Products: Isocyanates react readily with water to form unstable carbamic acids, which then decompose to the corresponding amine and carbon dioxide. The newly formed amine can react with another isocyanate molecule to form a highly insoluble and problematic urea byproduct.[4]

-

Isomeric Impurities: Depending on the purity of the starting materials, you may have other isomers of (isocyanatomethyl)-dimethylbenzene. The thermodynamic stability of xylene isomers often favors the meta- (1,3) configuration, which could be a potential impurity source in precursor synthesis.[5][6]

Question: Why is achieving high purity for this isocyanate so critical for my research?

Answer: The isocyanate group (-NCO) is highly reactive, serving as a key functional group in the synthesis of a vast range of materials, including polyurethanes, pharmaceuticals, and other fine chemicals.[7][8] The presence of impurities can have significant downstream consequences:

-

Stoichiometric Imbalance: Impurities that can react with the isocyanate or its intended reaction partner (e.g., residual amines, water) will disrupt the reaction stoichiometry, leading to lower yields and incomplete conversion.[4]

-

Altered Product Properties: In polymer synthesis, impurities can act as chain terminators or create unwanted cross-links, drastically altering the mechanical, thermal, and chemical properties of the final material.[9]

-

Safety and Toxicity: Precursor materials and byproducts can be toxic or have different regulatory profiles than the desired product.[10][11] For pharmaceutical applications, purity is non-negotiable to ensure safety and efficacy.

-

Storage Instability: Impurities can catalyze the degradation or polymerization of the isocyanate during storage, reducing its shelf-life and reactivity.[12]

Section 2: Core Purification Methodologies & Protocols

The two primary methods for purifying 1-(isocyanatomethyl)-2,4-dimethylbenzene are vacuum distillation and crystallization. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Methodology Workflow

Caption: General workflow for purification of 1-(isocyanatomethyl)-2,4-dimethylbenzene.

Protocol 1: High-Vacuum Fractional Distillation

This is the most common and effective method for removing non-volatile (polymeric) and low-boiling (residual solvent) impurities. The key principle is to perform the distillation under reduced pressure to lower the boiling point, thereby preventing thermal degradation.[2][3]

Step-by-Step Protocol:

-

System Preparation: Assemble a fractional distillation apparatus suitable for high vacuum. Ensure all glassware is meticulously dried to prevent hydrolysis. Use high-vacuum grease on all joints and perform a leak test before introducing your material.

-

Charge the Flask: Charge the distillation flask with the crude 1-(isocyanatomethyl)-2,4-dimethylbenzene. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

-

Initiate Vacuum: Slowly and carefully apply vacuum. Industrial processes often operate between 1 and 120 mbar.[1][13] For laboratory scale, a good mechanical pump should achieve a pressure below 10 mbar.

-

Heating: Gently heat the distillation flask using a heating mantle with stirring.

-

Fraction Collection:

-

Fore-run: Collect the first fraction, which will contain any low-boiling impurities like residual solvents.

-

Main Fraction: Once the head temperature stabilizes at the boiling point of your product, switch to a new receiving flask to collect the pure 1-(isocyanatomethyl)-2,4-dimethylbenzene.

-

Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid concentrating potentially unstable polymeric materials.[3]

-

-

Storage: Transfer the purified product to a clean, dry, amber glass bottle and store it under an inert atmosphere (e.g., nitrogen or argon) at reduced temperature to maximize stability.

| Parameter | Recommended Range | Rationale |

| Pressure | 1 - 20 mbar(a) | Lowers the boiling point to prevent thermal decomposition and oligomerization.[2] |

| Pot Temperature | As low as possible | Must be sufficient for vaporization but should not exceed 160-170°C to minimize yield loss.[13] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with atmospheric moisture, which leads to urea formation.[4] |

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing impurities that have similar boiling points to your product, such as isomers, or for achieving very high purity after an initial distillation. The principle relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Protocol:

-

Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Screen potential solvents (e.g., hexanes, heptane, toluene, or mixtures) in a test tube.

-

Dissolution: Place the crude or distilled isocyanate in an oven-dried Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material with stirring.

-

Hot Filtration (if necessary): If insoluble impurities (like polymeric residues or ureas) are present, perform a rapid hot filtration through a pre-warmed funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 3: Troubleshooting Guide

This section uses a direct Q&A format to address specific problems you may encounter during your experiments.

Troubleshooting Decision Tree: Low Yield After Distillation

Caption: Decision tree for troubleshooting low yields in vacuum distillation.

Question: My purified product is yellow or brown after distillation. What caused the discoloration?

Answer: Discoloration is almost always a sign of thermal stress and the formation of degradation byproducts. The likely cause is either the distillation pot temperature being too high or the residence time at high temperature being too long. To mitigate this, ensure your vacuum is as low as possible to keep the boiling temperature down. For extremely sensitive materials, consider using a thin-film or short-path distillation apparatus, which minimizes the time the material spends at high temperatures.[7][13]

Question: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens for one of three reasons:

-

The solution is supersaturated above the melting point of your compound. Your compound is coming out of solution at a temperature where it is still a liquid. Try using a larger volume of solvent or a solvent with a lower boiling point.

-

The cooling rate is too fast. Rapid cooling doesn't give the molecules enough time to arrange into an ordered crystal lattice.[14] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

-

Significant impurities are present. Impurities can inhibit crystal lattice formation. If the material is very crude, an initial distillation or column chromatography step may be necessary before attempting recrystallization.

Question: My analytical data (GC/HPLC) still shows impurities after purification. How do I identify them and get rid of them?

Answer: First, try to identify the impurity. If you have access to mass spectrometry (GC-MS or LC-MS), you can get a molecular weight. An impurity with a mass corresponding to a dimer or trimer of your product points to thermal degradation. An impurity with the mass of the corresponding urea indicates water contamination was an issue.

-

For closely-boiling isomers or byproducts: Fractional distillation with a longer, more efficient column (e.g., a Vigreux or packed column) may be required. Alternatively, recrystallization is often very effective at separating isomers.[15]

-

For urea byproducts: Ureas are typically very polar and insoluble. They can often be removed by filtration of the crude material (dissolved in a non-polar solvent like hexane) before distillation.

-

For persistent, unknown impurities: Preparative chromatography (either flash silica gel or preparative HPLC) may be necessary, although this can be challenging with highly reactive isocyanates. If using silica gel, ensure it is rigorously dried, as the water adsorbed on silica can degrade the product.

Question: How can I reliably determine the purity of my final product?

Answer: A multi-faceted approach is best.

-

Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents.

-

High-Performance Liquid Chromatography (HPLC): Often used for less volatile compounds or for analyzing oligomeric impurities.[10]

-

Titration: A classic method to determine the %NCO content. This involves reacting the isocyanate with an excess of a standard solution of an amine (like di-n-butylamine) and then back-titrating the unreacted amine.[16] This gives a quantitative measure of the reactive isocyanate content, which is often more important than simple chromatographic purity.

-

Spectroscopy (NMR and IR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. FTIR is a quick and powerful tool to confirm the presence of the strong isocyanate stretch (~2250-2280 cm⁻¹) and the absence of urea C=O stretches (~1640 cm⁻¹).[4]

By understanding the nature of 1-(isocyanatomethyl)-2,4-dimethylbenzene and anticipating the common challenges in its purification, you can design a robust workflow that consistently delivers high-purity material for your research and development needs.

References

-

Method for distillation of isocyanates. Google Patents.

-

Process for the distillation of isocyanates. Google Patents.

-

Thin Film and Short Path Evaporation Systems for the Distillation of Isocyanates. GIG Karasek.

-

Indirect determination of isocyanates by gas chromatography. PubMed.

-

Process for crystallizing and separating different diisocyanate isomers. Google Patents.

-

Method for the purification of isocyanates. Justia Patents.

-

Isocyanate Sampling and Analysis. IOM World.

-

How Isocyanates Refine Polyurethane Production Techniques? Patsnap.

-

Isocyanates and Amines - Sampling and Analytical Procedures. DiVA Portal.

-

An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. University of Miskolc.

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency.

-

A laboratory comparison of analytical methods used for isocyanates. ResearchGate.

-

Method of making a storage stable isocyanate and its use. Google Patents.

-

Technical Support Center: Isocyanate Reaction Troubleshooting. BenchChem.

-

How to Prevent Crystallization in Spray Foam Equipment. SprayWorks Equipment Group.

-

Crystallinity and Liquid Crystallinity of Polyurethanes: How Tailoring of Order Contributes to Customized Properties and Applications. National Center for Biotechnology Information.

-

Removing Isocyanate Residue. Alconox, Inc.

-

Method for the purification of isocyanates. Google Patents.

-

How To Get Isocyanate? National Center for Biotechnology Information.

-

Guide to Handling Isocyanates. Safe Work Australia.

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Organic Chemistry Portal.

-

Supporting Information. Beilstein Journals.

-

Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6129. Wiley-VCH.

-

Technical Support Center: Purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. BenchChem.

-

Thermodynamic stability of meta-xylene over ortho- and para-isomers. Chemistry Stack Exchange.

-

Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv.

-

Identification and Characterization of the First Small Molecule Inhibitor of MDMX. National Center for Biotechnology Information.

-

Molecular Structure and TD-DFT Study of the Xylene Isomers. DergiPark.

-

Analysis of genotoxic impurities in pharmaceuticals. Thermo Fisher Scientific.

-

Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science.

-

Experimental carcinogenesis with 7,12-dimethylbenzanthracene (DMBA) and its inhibition with isothiocyanates. Dialnet.

-

Thermodynamic stability of meta-xylene over ortho- and para-isomers. ECHEMI.

-

Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3- MED23 interaction. eLife.

-

Discrimination between o-xylene, m-xylene, p-xylene and ethylbenzene by host compound (R,R)-(–)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol. ResearchGate.

-

Differences Between 1,3-Dimethylbenzene and 1,4-Dimethylbenzene. Elsapa Alzahbi.

Sources

- 1. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]

- 2. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 3. EP3798208A1 - Method for distillation of isocyanates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. sms-vt.com [sms-vt.com]

- 8. How Isocyanates Refine Polyurethane Production Techniques? [eureka.patsnap.com]

- 9. Crystallinity and Liquid Crystallinity of Polyurethanes: How Tailoring of Order Contributes to Customized Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iom-world.org [iom-world.org]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. US4093572A - Method of making a storage stable isocyanate and its use - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

1-(isocyanatomethyl)-2,4-dimethylbenzene proper disposal procedures

This guide outlines the authoritative, field-proven protocol for the safe disposal of 1-(isocyanatomethyl)-2,4-dimethylbenzene (also known as 2,4-Dimethylbenzyl isocyanate ).

Part 1: Identification & Hazard Assessment

Chemical Identity:

-

Systematic Name: 1-(isocyanatomethyl)-2,4-dimethylbenzene

-

Functional Group: Isocyanate (-NCO) attached to a benzylic carbon.

-

Key Hazard: The isocyanate group is highly reactive with nucleophiles (water, alcohols, amines). It is a potent respiratory sensitizer, lachrymator (eye irritant), and skin irritant.

-

Reactivity: Reacts with water to form carbamic acid, which spontaneously decarboxylates to form the corresponding amine and Carbon Dioxide (CO₂) gas.

-

Critical Safety Note: Sealed containers of isocyanate waste mixed with water or moisture can pressurize and explode due to CO₂ generation.

-

Part 2: Safety & Engineering Controls

Before initiating any disposal procedure, establish the following safety perimeter.

| Category | Requirement | Rationale |

| Engineering Controls | Chemical Fume Hood | Mandatory. Prevents inhalation of isocyanate vapors and solvent fumes. |

| PPE (Skin) | Nitrile + Laminate Gloves | Double-gloving recommended. Isocyanates can permeate standard latex rapidly. |

| PPE (Respiratory) | N95 or P100 Respirator | If fume hood access is compromised (e.g., spill outside hood). |

| PPE (Eyes) | Chemical Splash Goggles | Face shield recommended during pouring to prevent splash burns. |

| Container | Wide-Mouth, Open-Top | CRITICAL: Never seal a waste container immediately after adding isocyanate. |

Part 3: Neutralization Protocols

Isocyanates must be chemically neutralized (quenched) before being surrendered to hazardous waste management. This converts the reactive -NCO group into an inert urea or amine derivative.

Choose ONE of the following decontamination solutions:

Option A: The Ammonia/Alcohol Method (Preferred for Speed)

Best for rapid neutralization of concentrated waste.

-

Composition:

-

5% Concentrated Aqueous Ammonia ( Ammonium Hydroxide)

-

10% Isopropyl Alcohol (Solvent to help miscibility)

-

85% Water

-

Trace: Liquid detergent (0.2%) to aid mixing.

-

-

Mechanism: Ammonia acts as a nucleophile, rapidly reacting with the isocyanate to form a urea derivative.

Option B: The Carbonate Method (Preferred for Safety)

Slower, but avoids ammonia fumes.

-

Composition:

-

5-10% Sodium Carbonate (Soda Ash)

-

90-95% Water

-

Trace: Liquid detergent (0.2%).

-

-

Mechanism: Hydrolysis catalyzed by the base (carbonate), evolving CO₂.